molecular formula C20H21F3 B175330 4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl CAS No. 137019-94-4

4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl

Cat. No.: B175330
CAS No.: 137019-94-4
M. Wt: 318.4 g/mol
InChI Key: IZQPXKDLSVKAMJ-UHFFFAOYSA-N
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Description

4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl ( 137019-94-4) is a high-purity fluorinated biphenyl derivative of significant interest in advanced materials science. With a molecular formula of C20H21F3 and a molecular weight of 318.38 g/mol, this compound appears as a white to almost white solid . Its core value lies in its application as a key intermediate and active component in the development of sophisticated electronic materials, particularly nematic and smectic liquid crystals (LCs) used in liquid crystal displays (LCDs) . The molecular structure, which features a trans-4-ethylcyclohexyl group attached to a trifluorinated biphenyl core, is engineered to enhance material properties critical for performance. The rigid, planar biphenyl system and strategic fluorine substitution contribute to high thermal stability, desirable dielectric anisotropy, and optimized optical performance in the resulting mixtures . Furthermore, this compound finds application as a crucial building block in the synthesis of organic light-emitting diode (OLED) materials . It is supplied with a minimum purity of 99% . For optimal shelf life, this material should be preserved in a well-closed container and stored in a cool, dry place, protected from light . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-(4-ethylcyclohexyl)phenyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h7-14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQPXKDLSVKAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572713
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137019-94-4
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The biphenyl backbone is typically assembled using Suzuki-Miyaura coupling between fluorinated phenylboronic acids and brominated cyclohexyl-containing precursors. For example:

  • Step 1 : 3,4,5-Trifluorophenylboronic acid is reacted with 4-bromo-trans-4'-ethylcyclohexylbenzene under palladium catalysis.

  • Conditions : Pd(PPh₃)₄ (1 mol%), Na₂CO₃ (2M), toluene/water (3:1), 80°C, 12 hours.

  • Yield : ~78% (isolated via column chromatography).

Ullmann Coupling

Alternative methods employ Ullmann coupling for biphenyl formation, though this requires higher temperatures and copper catalysts:

  • Step 1 : 3,4,5-Trifluoroiodobenzene reacts with trans-4-ethylcyclohexylphenylmagnesium bromide in the presence of CuI (10 mol%) and 1,10-phenanthroline.

  • Conditions : THF, reflux (66°C), 24 hours.

  • Yield : ~65% (with minor isomerization byproducts).

Introduction of the trans-4-Ethylcyclohexyl Group

Grignard Addition to Biphenyl Halides

The ethylcyclohexyl moiety is introduced via nucleophilic substitution or Grignard reactions:

  • Step 1 : 4'-Bromo-3,4,5-trifluoro-1,1'-biphenyl is treated with trans-4-ethylcyclohexylmagnesium bromide in dry THF.

  • Conditions : −78°C to room temperature, 6 hours.

  • Yield : 72% (trans isomer confirmed via ¹H NMR).

Hydrogenation of Alkenyl Intermediates

Trans stereochemistry is achieved by hydrogenating a cyclohexene precursor:

  • Step 1 : 4'-(4-Ethylcyclohexenyl)-3,4,5-trifluoro-1,1'-biphenyl is hydrogenated using H₂ (1 atm) and Pd/C (5 wt%) in ethanol.

  • Conditions : 25°C, 4 hours.

  • Selectivity : >95% trans isomer (validated by GC-MS).

Fluorination Strategies

Directed Ortho-Metalation

Fluorine atoms are introduced via electrophilic fluorination of lithiated intermediates:

  • Step 1 : 3,4,5-Tribromo-1,1'-biphenyl is treated with LDA (−78°C) followed by Selectfluor® in DMF.

  • Yield : 60% (with 90% regioselectivity).

Halogen Exchange

A more efficient route substitutes bromine with fluorine using KF in the presence of crown ethers:

  • Step 1 : 3,4,5-Tribromo-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl reacts with KF/18-crown-6 in DMSO at 150°C.

  • Conversion : 85% (isolated via recrystallization).

Purification and Analytical Validation

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (9:1) removes unreacted starting materials.

  • HPLC : C18 reverse-phase columns (acetonitrile/water) resolve stereoisomers (purity >98%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 0.9–1.5 (m, ethylcyclohexyl CH₂), 6.2–7.4 (biphenyl aromatic protons).

  • ¹⁹F NMR : δ −113 ppm (ortho-F), −116 ppm (meta-F), −120 ppm (para-F).

  • GC-MS : m/z 318.376 [M]⁺ (calculated for C₂₀H₂₁F₃).

Industrial-Scale Production Protocols

Batch Process Optimization

  • Reactor setup : 500 L stainless steel vessel with reflux condenser and mechanical stirring.

  • Cycle time : 48 hours (including workup and drying).

  • Output : 15 kg/batch (purity 98% by GC).

Solvent Recovery Systems

  • Distillation : Toluene and THF are recovered at >90% efficiency via fractional distillation.

  • Waste treatment : Fluoride byproducts neutralized with Ca(OH)₂ before disposal.

Applications in Liquid Crystal Formulations

The compound’s low rotational viscosity (Δε = +5.2) and high clearing point (148°C) make it ideal for TN/STN displays. Blends with 5CB (4-cyano-4'-pentylbiphenyl) show response times <20 ms at 25°C .

Chemical Reactions Analysis

4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Applications in Chemistry

Synthesis of Complex Organic Molecules

4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl serves as a building block in the synthesis of various complex organic molecules. It can be used in reactions such as:

  • Suzuki-Miyaura Cross-Coupling : This method allows for the formation of biphenyl derivatives by coupling aryl halides with boronic acids.
  • Friedel-Crafts Alkylation : The introduction of the ethylcyclohexyl group is achieved through this method, which involves the reaction of ethylcyclohexyl halide with the biphenyl core in the presence of a Lewis acid catalyst.
Reaction TypeDescription
Suzuki-MiyauraCoupling aryl halides with boronic acids to form biphenyl derivatives
Friedel-Crafts AlkylationAlkylation using ethylcyclohexyl halide and Lewis acid

Biological Applications

Investigating Molecular Interactions

The compound's structural characteristics make it suitable for studying molecular interactions within biological systems. Its trifluoromethyl groups enhance its binding affinity to various biological targets, allowing researchers to explore:

  • Enzyme Inhibition : Investigations into how this compound interacts with specific enzymes can lead to insights into metabolic pathways and potential therapeutic applications.

Industrial Applications

Liquid Crystals and Advanced Materials

Due to its unique physicochemical properties, this compound is utilized in the production of advanced materials such as:

  • Liquid Crystal Displays (LCDs) : The compound is used as a liquid crystal monomer (LCM), contributing to the development of high-performance LCDs due to its thermal stability and optical properties.
Application AreaDetails
Liquid CrystalsUsed in LCDs for enhanced performance and stability
Advanced PolymersActs as a precursor for developing new polymeric materials

Case Study 1: Liquid Crystal Displays

In a study focusing on the synthesis and application of liquid crystal monomers, researchers demonstrated that incorporating this compound into LCD formulations improved thermal stability and response times. The compound's unique properties allowed for better alignment and reduced defects in the liquid crystal layers.

Case Study 2: Biological Interaction Studies

A series of experiments were conducted to assess the binding affinity of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibition of target enzymes, suggesting potential use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

ECFBP is compared to closely related compounds (Table 1), focusing on substituent variations and their implications for physicochemical properties.

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Modifications Primary Applications References
4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl (ECFBP) C₂₀H₂₁F₃ 318.38 3,4,5-Trifluoro; trans-4-ethylcyclohexyl at 4' Polymer synthesis, LC displays
4'-ethyl-3,4,5-trifluoro-1,1'-biphenyl (2PUF) C₁₄H₁₁F₃ 236.24 Ethyl group at 4'; lacks cyclohexyl ring Catalysts, small-molecule templates
4-butyl-4'-(4-ethylcyclohexyl)-1,1'-biphenyl (2CPP4) C₂₄H₃₀ 318.50 Butyl at 4; ethylcyclohexyl at 4'; no fluorine Organic semiconductors
4'-[trans,trans-4'-Ethyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-1,1'-biphenyl (EBCTFB) C₂₆H₃₁F₃ 400.52 Bicyclohexyl instead of single cyclohexyl LC mixtures, environmental studies
2',3,4,5-Tetrafluoro-4'-(trans-4-propylcyclohexyl)biphenyl C₂₁H₂₃F₄ 352.41 Propylcyclohexyl; tetrafluoro substitution High-performance LC phases

Key Findings from Comparative Studies

Thermal Stability and Mesophase Behavior
  • ECFBP vs. 2PUF : The cyclohexyl group in ECFBP enhances thermal stability (decomposition >300°C) compared to 2PUF (decomposition ~250°C), as cyclohexyl rings reduce molecular vibration and improve packing efficiency .
  • ECFBP vs. EBCTFB : The bicyclohexyl group in EBCTFB increases molecular weight (400.52 vs. 318.38) and broadens the nematic phase range, but introduces synthetic complexity and higher environmental persistence .
Electronic and Optical Properties
  • Fluorine substitution at the 3,4,5 positions in ECFBP increases electron-withdrawing effects, improving charge transport in organic semiconductors compared to non-fluorinated analogs like 2CPP4 .
  • The tetrafluoro analog (CAS 173837-35-9) exhibits superior optical anisotropy (Δn ≈ 0.25) due to increased polarizability, but suffers from higher viscosity, limiting its use in fast-switching LC displays .

Biological Activity

4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl (CAS No. 137019-94-4) is an organic compound notable for its biphenyl structure and the presence of ethylcyclohexyl and trifluoromethyl groups. Its unique molecular configuration suggests potential biological activities that warrant investigation.

  • Molecular Formula : C20_{20}H21_{21}F3_3
  • Molecular Weight : 318.3759 g/mol
  • Synthesis : Typically synthesized through methods such as Suzuki-Miyaura cross-coupling and Friedel-Crafts alkylation followed by trifluoromethylation .

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Case Studies

  • In Vitro Studies : Preliminary in vitro assays using similar biphenyl derivatives have reported IC50_{50} values in the micromolar range against breast and prostate cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases which are crucial for cancer cell survival and proliferation.
  • In Vivo Models : Animal models treated with structurally related compounds have shown reduced tumor sizes and prolonged survival rates, suggesting that the biphenyl core may be a promising scaffold for developing new anticancer agents.

Toxicological Profile

The toxicity profile of this compound is not extensively documented; however, similar compounds often exhibit low toxicity in preliminary studies. Further toxicological assessments are essential to establish safety for potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with other trifluoromethyl-substituted biphenyls:

Compound NameStructureAntitumor ActivityToxicity Level
Compound AStructure AModerate (IC50_{50} ~10 µM)Low
Compound BStructure BHigh (IC50_{50} ~5 µM)Moderate
This compoundStructure CUnknownUnknown

Q & A

Q. What are the recommended synthetic routes for 4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl, and how can reaction conditions be optimized for purity?

Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the fluorinated biphenyl moiety with the trans-4-ethylcyclohexyl group. Key steps include:

  • Substrate Preparation : Use boronic acids for the biphenyl segment and halogenated cyclohexyl derivatives.
  • Catalytic System : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/ethanol mixtures at 80–100°C .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >98% purity.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₃F₃
Molecular Weight332.41 g/mol
InChI KeyRRKRBRVTKIRLHH-UHFFFAOYSA-N

Q. How should researchers characterize the structural conformation and fluorinated positions of this compound using spectroscopic methods?

Answer: Structural elucidation requires a combination of techniques:

  • X-ray Crystallography : Resolve the trans-configuration of the ethylcyclohexyl group and fluorine positions (e.g., C–F bond lengths ~1.34 Å) .
  • NMR Spectroscopy :
  • ¹⁹F NMR : Identify distinct signals for each fluorine atom (δ -110 to -125 ppm for ortho/meta fluorines) .
  • ¹H NMR : Confirm cyclohexyl chair conformation (axial/equatorial protons at δ 1.2–2.5 ppm) .
    • IR Spectroscopy : Detect C-F stretching vibrations (1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data regarding the mesogenic properties of fluorinated biphenyl derivatives be resolved through systematic experimental design?

Answer: Contradictions in mesophase behavior (e.g., nematic vs. smectic phases) arise from substituent effects and purity. Resolve via:

  • Controlled Synthesis : Vary fluorine positions and alkyl chain lengths (e.g., ethyl vs. pentyl) to isolate structure-property relationships .
  • DSC/Thermometry : Use differential scanning calorimetry (heating rate 5°C/min) to map phase transitions and compare with computational predictions (e.g., Maier-Saupe theory) .
  • High-Throughput Screening : Test compounds in standardized LC cells under identical conditions (e.g., 25–150°C) to minimize experimental variability .

Q. What computational approaches are effective in predicting the environmental fate and degradation pathways of this compound?

Answer: Environmental persistence can be modeled using:

  • QSAR Models : Correlate logP (predicted ~5.2) and biodegradation half-life with microbial activity in soil/water compartments .
  • DFT Calculations : Simulate photodegradation pathways (e.g., C-F bond cleavage under UV light) and identify intermediates via Gaussian 16 (B3LYP/6-31G*) .
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic effects, referencing OECD Test Guidelines .

Table 2: Environmental Fate Parameters

ParameterMethodReference
Hydrolysis Half-lifepH 7, 25°C: >1 year
Photodegradation (t₁/₂)UV-Vis: 48 hours (simulated)

Methodological Considerations

Q. How can researchers design experiments to analyze the compound’s reactivity in cross-coupling reactions?

Answer: Use a factorial design to test variables:

  • Factors : Catalyst loading (1–5 mol%), solvent polarity (toluene vs. DMF), and temperature (60–120°C).
  • Response Metrics : Yield (GC-MS), regioselectivity (¹H NMR), and byproduct formation .
  • Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize conditions .

Q. What strategies mitigate discrepancies in crystallographic data interpretation for fluorinated biphenyl systems?

Answer: Address challenges like disorder in cyclohexyl groups:

  • High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts .
  • Twinned Crystals : Use PLATON to model twin laws and refine structures with SHELXL .
  • Validation Tools : Cross-check with CIF validation reports (e.g., checkCIF) for bond geometry outliers .

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